Bienvenue dans la boutique en ligne BenchChem!

N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

Medicinal Chemistry Structure–Activity Relationship Fragment-Based Drug Design

N-Methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide (CAS 777873-11-7) is a synthetic thiophene-2-carboxamide derivative featuring a saturated eight-membered carbocycle fused to the thiophene ring. With a molecular formula of C12H17NOS and a molecular weight of 223.33 g/mol, the compound belongs to the hexahydrocycloocta[b]thiophene carboxamide class, a scaffold investigated for allosteric modulation of G protein-coupled receptors and antimycobacterial activity in 3-carboxamide and 2-amino substituted analogs.

Molecular Formula C12H17NOS
Molecular Weight 223.34 g/mol
Cat. No. B4180938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Molecular FormulaC12H17NOS
Molecular Weight223.34 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC2=C(S1)CCCCCC2
InChIInChI=1S/C12H17NOS/c1-13-12(14)11-8-9-6-4-2-3-5-7-10(9)15-11/h8H,2-7H2,1H3,(H,13,14)
InChIKeyLJPPDKFGWUSRRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide: Structural Identity and Core Properties for Research Procurement


N-Methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide (CAS 777873-11-7) is a synthetic thiophene-2-carboxamide derivative featuring a saturated eight-membered carbocycle fused to the thiophene ring . With a molecular formula of C12H17NOS and a molecular weight of 223.33 g/mol, the compound belongs to the hexahydrocycloocta[b]thiophene carboxamide class, a scaffold investigated for allosteric modulation of G protein-coupled receptors and antimycobacterial activity in 3-carboxamide and 2-amino substituted analogs [1]. The N-methyl amide at the 2-position distinguishes this compound from the more extensively studied 3-carboxamide and 2-amino variants within the same bicyclic framework, creating a structurally distinct entry point for structure–activity relationship (SAR) exploration and fragment-based library design [2].

Why N-Methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide Cannot Be Replaced by Generic Analogs in Research Programs


Within the hexahydrocycloocta[b]thiophene carboxamide class, the position of the carboxamide group (2- versus 3-) and the nature of the N-substituent profoundly alter pharmacological profiles. The 3-carboxamide series has demonstrated antimycobacterial activity with MIC values ranging from 3.70 μM to >50 μM depending on the 2-substituent, while 2-amino-3-benzoyl analogs exhibit allosteric modulation at the A1 adenosine receptor that is exquisitely sensitive to cycloalkyl ring size [1]. The N-methyl-2-carboxamide variant occupies a distinct chemical space: the 2-position amide with a small N-methyl group presents a unique hydrogen-bond donor/acceptor geometry and steric profile compared to the 3-carboxamide or 2-amino series. Simple interchange with N-ethyl (CAS 950015-06-2), N-isopropyl (CAS 1097424-75-3), or N-cyclopropyl analogs, or with 3-carboxamide regioisomers, would alter LogP, polar surface area, and target engagement potential—parameters directly linked to the differential activity observed across the scaffold . Therefore, generic substitution without systematic comparative data risks compromising SAR continuity and assay reproducibility.

Quantitative Differentiation Evidence: N-Methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide vs. Closest Analogs


Distinct N-Alkyl Steric and Lipophilic Profile versus N-Ethyl and N-Isopropyl 2-Carboxamide Analogs

Within the N-alkyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide sub-series, the N-methyl analog (C12H17NOS, MW 223.33) provides the minimal steric bulk and lowest lipophilicity achievable with an N-alkyl substituent . The N-ethyl analog (C13H19NOS, MW 237.36) adds one methylene unit (+14 Da), while the N-isopropyl analog (C14H21NOS, MW 251.39) introduces a branched C3 group (+28 Da) . This progressive increase in molecular weight and LogP directly influences membrane permeability, metabolic stability, and off-target binding—properties that are non-linear and cannot be extrapolated from one analog to another without experimental validation. For fragment-based screening or lead optimization programs requiring the smallest viable N-alkyl amide, the N-methyl analog is the definitive entry point.

Medicinal Chemistry Structure–Activity Relationship Fragment-Based Drug Design

Regioisomeric Differentiation: 2-Carboxamide vs. 3-Carboxamide Hexahydrocycloocta[b]thiophene Scaffolds

The hexahydrocycloocta[b]thiophene scaffold supports carboxamide substitution at both the 2- and 3-positions, yielding regioisomers with distinct biological profiles. The 3-carboxamide series has been extensively characterized for antimycobacterial activity: compound 12f (2-(4-phenoxybenzamido)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide) showed MIC of 3.70 μM against M. tuberculosis, more potent than ethambutol (MIC 7.64 μM) and ciprofloxacin (MIC 9.41 μM) [1]. In contrast, the 2-carboxamide regioisomer represented by the target compound has not been profiled in this assay, presenting an unexplored regioisomeric space. The shift of the carboxamide from position 3 to position 2 alters the electronic distribution on the thiophene ring, the vector of the amide hydrogen-bonding functionality, and the spatial relationship between the amide and the cycloalkyl ring—all parameters critical for target recognition. For programs seeking to diversify beyond the established 3-carboxamide SAR, the 2-carboxamide regioisomer offers a structurally orthogonal starting point.

Antimycobacterial Research Regioisomer Profiling Target Engagement

N-Methyl-2-carboxamide vs. 2-Amino-3-benzoyl Allosteric Modulator Series: Scaffold Deconvolution Utility

In the 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene series evaluated as A1 adenosine receptor (A1AR) allosteric modulators, the 3-benzoyl substituted compounds exhibited allosteric effects on orthosteric agonist-mediated ERK1/2 phosphorylation, while 3-amide and 3-hydrazide analogs were completely inactive [1]. The SAR demonstrated that both the nature of the 3-position group and the cycloalkyl ring size (cyclopentyl vs. cyclohexyl) modulated activity, with further ring expansion beyond cyclohexyl diminishing effects. The N-methyl-2-carboxamide scaffold replaces the 2-amino group with a 2-carboxamide and lacks the 3-benzoyl moiety, representing a fundamentally different pharmacophore. This compound can serve as an inactive control analog for deconvoluting whether observed activity in the 2-amino-3-benzoyl series is driven by the 2-amino group, the 3-benzoyl group, or their synergistic combination.

GPCR Allosteric Modulation A1 Adenosine Receptor Scaffold Hopping

Computed Physicochemical Differentiation: LogP, Fraction sp3, and Hydrogen-Bond Capacity Relative to N-Cyclopropyl Analog

The N-methyl analog (C12H17NOS, LogP 3.43, Fsp3 0.583) can be compared with the N-cyclopropyl analog (C14H19NOS, MW 249.37) as a representative cyclic N-alkyl comparator. The N-methyl compound has lower molecular weight (-26.04 Da) and a simpler, more flexible N-alkyl group compared to the conformationally constrained cyclopropyl ring. The Fsp3 value of 0.583 for the N-methyl analog indicates a moderately high fraction of sp3-hybridized carbons, favorable for clinical candidate developability. The single hydrogen-bond donor (amide NH) and single hydrogen-bond acceptor (amide C=O), combined with a calculated LogP of 3.43, place the compound within oral drug-like chemical space per Lipinski and Veber guidelines. The N-cyclopropyl analog, while sharing the hydrogen-bond profile, introduces a rigid cyclopropyl group that alters conformational sampling and may engage different hydrophobic contacts—differences that cannot be predicted computationally and require experimental binding data for resolution.

Drug-Likeness Prediction Physicochemical Profiling Lead Optimization

Purity and Supply Chain Differentiation: Certified 98% Purity with Full Analytical Documentation

The Fluorochem-sourced N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide (Product Code F702700) is supplied at 98% purity with documented CAS 777873-11-7, IUPAC name, SMILES, InChI, and InChI Key, along with GHS-compliant hazard classification and handling recommendations . In contrast, many hexahydrocycloocta[b]thiophene analogs available from screening compound aggregators lack full analytical characterization or are supplied at lower purity grades (e.g., 95% for certain AKSci catalog items) . For reproducible SAR studies, impurity profiles can confound biological assay results—a 2% impurity difference may be negligible for some assays but critical for biophysical methods (SPR, ITC, crystallography) where compound integrity directly determines data quality. The availability of full SDS documentation and transparent purity specifications supports procurement decisions in regulated research environments.

Chemical Procurement Quality Assurance Reproducibility

BindingDB Evidence Gap: Negative Data at Cannabinoid Receptor 2 Highlights Selectivity Potential for Off-Target Profiling

A structurally related analog, N-(2-methoxy-5-morpholin-4-ylsulfonyl-phenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide (BDBM68313), was tested against the human cannabinoid receptor 2 (CB2) and showed an IC50 > 32,000 nM (> 32 μM), indicating negligible binding affinity [1]. While this data applies to a bulkier 2-carboxamide analog rather than the N-methyl compound itself, it provides class-level evidence that the hexahydrocycloocta[b]thiophene-2-carboxamide scaffold does not intrinsically drive CB2 binding. For programs concerned about cannabinoid receptor off-target liability (a common issue with lipophilic small molecules), this negative data point suggests that the 2-carboxamide scaffold may be a lower-risk starting point compared to scaffolds with documented CB2 activity. The N-methyl analog, with its smaller substituent and lower LogP (3.43 vs. a predicted higher value for BDBM68313), would be expected to have even lower CB2 affinity.

Selectivity Profiling Cannabinoid Receptor Off-Target Screening

Optimal Research and Industrial Application Scenarios for N-Methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide


Fragment-Based Screening Library Design: Minimal N-Alkyl 2-Carboxamide Fragment

The N-methyl analog (MW 223.33) is the smallest N-alkyl-2-carboxamide member of the hexahydrocycloocta[b]thiophene class, satisfying the 'rule of three' criteria for fragment libraries (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) . Its computed LogP of 3.43, while slightly above the ideal fragment threshold of 3.0, remains within acceptable range for fragment-based screening. As demonstrated in Section 3, the N-methyl substituent provides the minimal steric footprint among N-alkyl analogs, maximizing the likelihood of identifying initial binding hits in target pockets with constrained geometries. The saturated cyclooctane ring contributes high Fsp3 (0.583), a desirable feature for fragments intended to yield leads with favorable clinical developability profiles. Procurement of this compound in 98% purity with full analytical certification supports the rigorous QC standards required for fragment library assembly.

Regioisomeric SAR Exploration for Antimycobacterial Lead Optimization

The established antimycobacterial activity of the 3-carboxamide hexahydrocycloocta[b]thiophene series (compound 12f MIC 3.70 μM vs. MTB) motivates systematic exploration of the 2-carboxamide regioisomer. The N-methyl-2-carboxamide compound represents the baseline member of this unexplored regioisomeric series. A medicinal chemistry program could use this compound as the starting point for synthesizing a focused library of 2-carboxamide analogs with varied N-substituents, followed by MIC determination against M. tuberculosis H37Rv. The 2-carboxamide vector may confer differential efflux pump susceptibility or target engagement compared to the 3-carboxamide series—a hypothesis testable by comparing MIC values with and without the efflux pump inhibitor verapamil, as demonstrated for compound 12f (MIC reduced from 3.70 μM to 1.23 μM in the presence of verapamil) .

A1 Adenosine Receptor Allosteric Modulator SAR: Negative Control and Scaffold Deconvolution Tool

As established in Section 3, the 2-amino-3-benzoyl hexahydrocycloocta[b]thiophenes are active as A1AR allosteric modulators, while 2-amino-3-amide/hydrazide analogs are completely inactive . The N-methyl-2-carboxamide compound combines a 2-carboxamide (rather than 2-amino) with the absence of a 3-benzoyl group, creating a double-negative control for dissecting the pharmacophore. In an A1AR-mediated ERK1/2 phosphorylation assay in CHO cells, this compound would be predicted to show no allosteric modulation, providing a critical baseline for quantifying the contribution of both the 2-amino and 3-benzoyl motifs to the activity of the active series. This application addresses a central challenge in GPCR allosteric modulator discovery: distinguishing specific pharmacophore-driven activity from nonspecific membrane effects of lipophilic compounds.

Off-Target Selectivity Profiling: Cannabinoid Receptor Counter-Screening Panel

BindingDB data for the closely related 2-carboxamide analog BDBM68313 demonstrates IC50 > 32 μM at the human CB2 receptor , providing class-level evidence that the hexahydrocycloocta[b]thiophene-2-carboxamide scaffold is unlikely to engage cannabinoid receptors. For lead optimization programs incorporating this scaffold, the N-methyl analog can serve as the baseline compound for establishing a broader selectivity profile across a panel of common off-target receptors (e.g., CB1, hERG, 5-HT2B, dopaminergic receptors). The low molecular weight (223.33) and well-defined physicochemical properties (LogP 3.43, HBD 1, HBA 1) make this compound an ideal tool for establishing the intrinsic selectivity fingerprint of the 2-carboxamide scaffold, against which subsequent analogs with elaborated substituents can be compared to detect substituent-driven off-target liabilities.

Quote Request

Request a Quote for N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.